

# An In-Depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine

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## Compound of Interest

Compound Name: 3,4,5-Tribromo-2,6-dimethylpyridine

Cat. No.: B2990383

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CAS Number: 1379303-06-6

This technical guide provides a comprehensive overview of **3,4,5-Tribromo-2,6-dimethylpyridine**, a halogenated pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines known information with established methodologies for analogous pyridine derivatives to offer a thorough technical resource.

## Physicochemical and Spectral Data

Quantitative data for **3,4,5-Tribromo-2,6-dimethylpyridine** is summarized below. Given the scarcity of publicly available experimental spectra, representative data for closely related brominated pyridine compounds are included for comparative purposes.

Table 1: Physicochemical Properties of **3,4,5-Tribromo-2,6-dimethylpyridine**

Property	Value	Source
CAS Number	1379303-06-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	343.84 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
MDL Number	MFCD16620357	<a href="#">[1]</a> <a href="#">[4]</a>

Table 2: Comparative Physicochemical Properties of Related Brominated Pyridines

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
3-Bromo-2,6-dimethylpyridine	3430-31-7	C <sub>7</sub> H <sub>8</sub> BrN	186.05
3,5-Dibromo-2,6-dimethylpyridine	3430-34-0	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> N	264.94 <a href="#">[6]</a>
3,4,5-Tribromopyridine	2457-48-9	C <sub>5</sub> H <sub>2</sub> Br <sub>3</sub> N	315.79 <a href="#">[7]</a>

## Experimental Protocols

Detailed experimental data for **3,4,5-Tribromo-2,6-dimethylpyridine** is not readily available in published literature. Therefore, this section provides detailed, generalized experimental protocols for the synthesis and characterization of polysubstituted and brominated pyridines. These methodologies are representative of standard practices in synthetic and analytical chemistry.

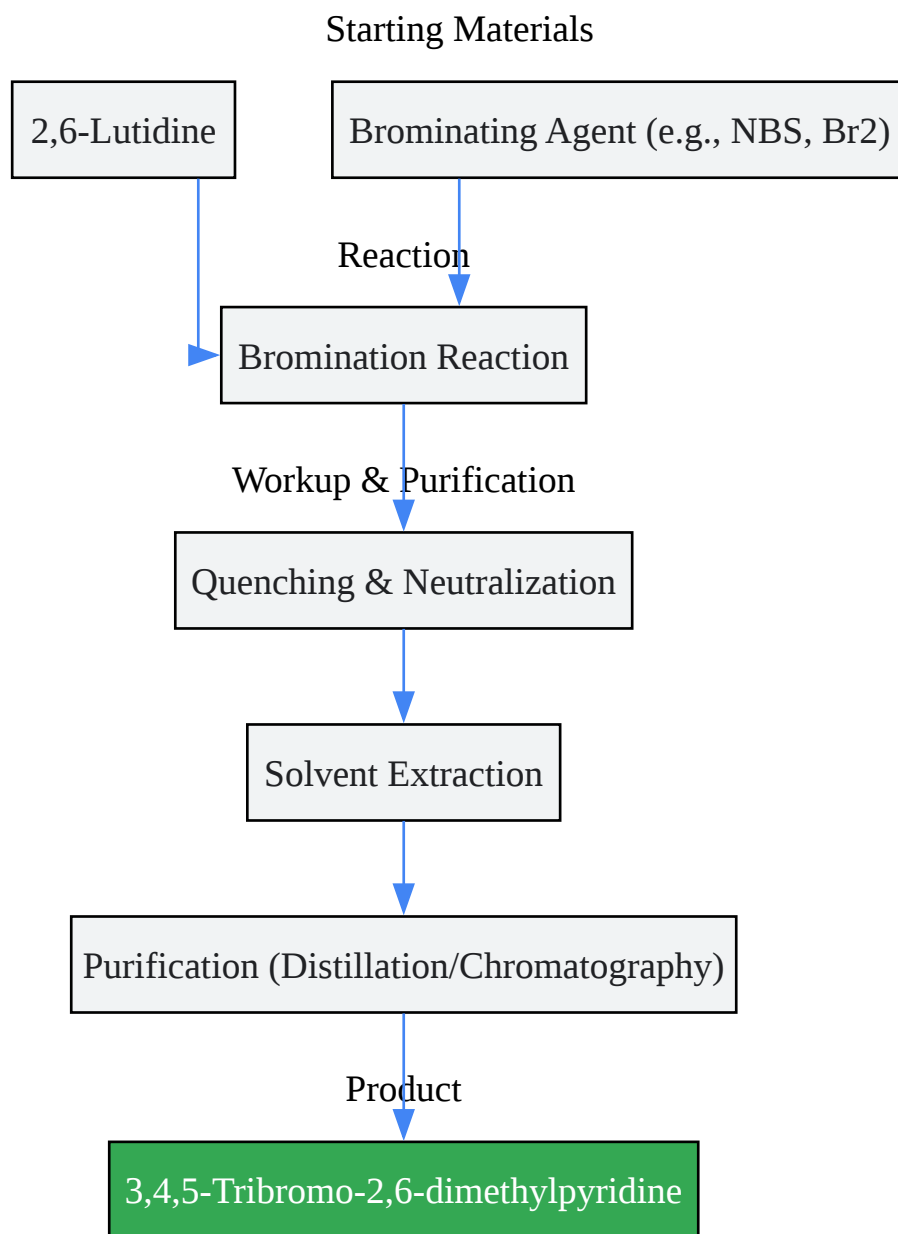
## Synthesis of Polysubstituted Brominated Pyridines

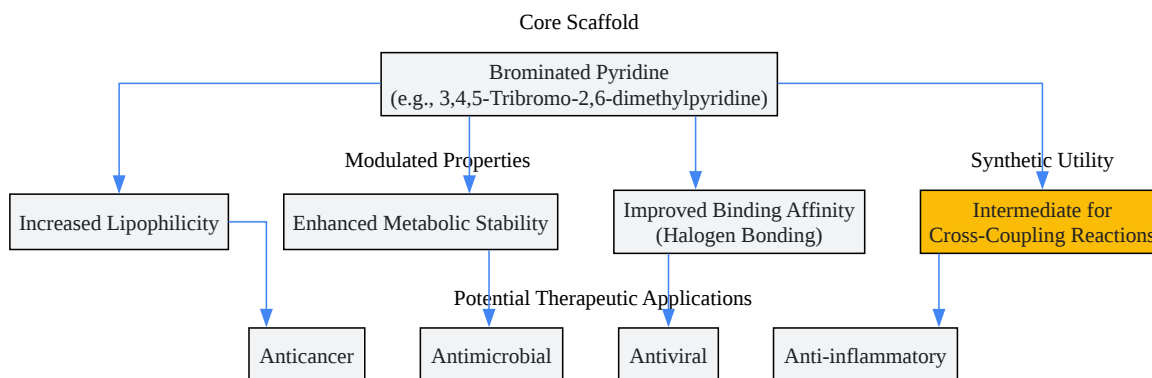
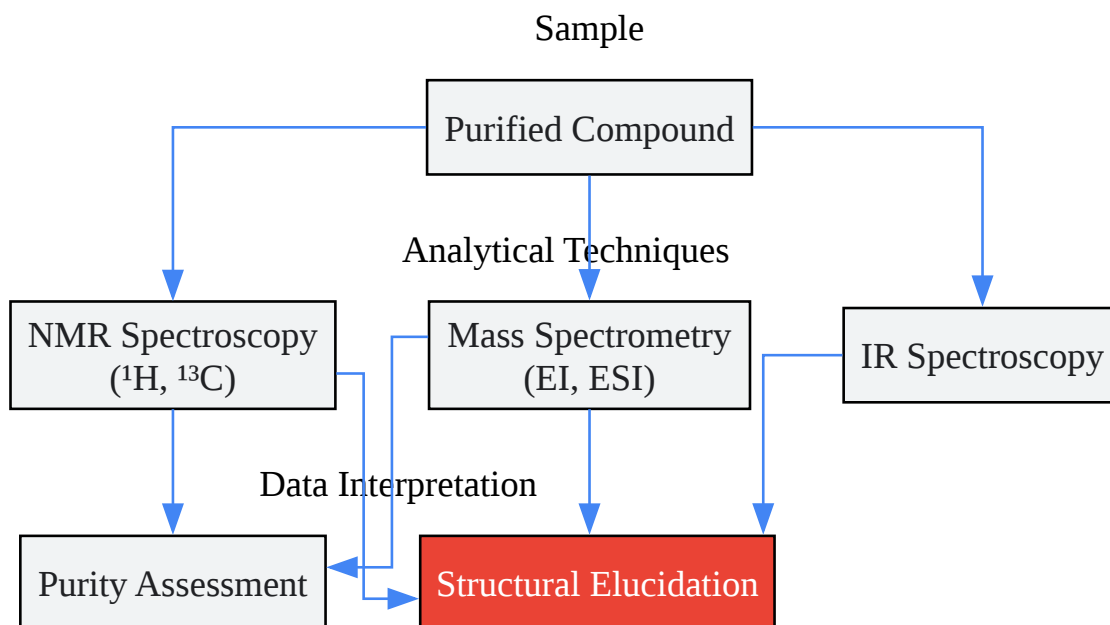
The synthesis of polysubstituted pyridines can be achieved through various methods, often involving multi-component reactions or the modification of existing pyridine rings. The bromination of a pre-existing 2,6-dimethylpyridine (2,6-lutidine) scaffold is a plausible route to **3,4,5-Tribromo-2,6-dimethylpyridine**.

General Protocol for Bromination of 2,6-Lutidine:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 2,6-lutidine in a suitable solvent (e.g., fuming sulfuric acid or an inert organic solvent).[8] Cool the flask in an ice-salt bath.
- **Addition of Brominating Agent:** While maintaining a low temperature (e.g., 0°C or lower), slowly add a brominating agent such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or elemental bromine dropwise to the stirred solution.[9][10] The reaction may be exothermic and require careful temperature control.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the pH is alkaline.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ether or dichloromethane). Combine the organic layers.
- **Purification:** Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: General Synthetic Workflow for Brominated Pyridines





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